4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine

説明

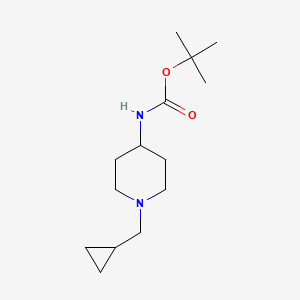

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protected amino group and a cyclopropylmethyl group attached to the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine typically involves the protection of the amino group with a BOC group, followed by the introduction of the cyclopropylmethyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (BOC2O) to form N-BOC-piperidine. This intermediate is then reacted with cyclopropylmethyl bromide in the presence of a base such as sodium hydride (NaH) to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by employing continuous flow reactors and solid acid catalysts. This approach enhances the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with high purity .

化学反応の分析

Types of Reactions

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine undergoes various chemical reactions, including:

Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.

Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidone derivatives or reduction to form piperidine derivatives with different oxidation states.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) are used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

Deprotection: The major product is the free amine, 4-amino-1-(cyclopropylmethyl)piperidine.

Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

Oxidation: Piperidone derivatives are the major products of oxidation reactions.

科学的研究の応用

Opioid Receptor Modulation

Research indicates that derivatives of piperidine, including 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine, can act as selective modulators of opioid receptors. A study highlighted the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives, where piperidine compounds were shown to exhibit potent activity at kappa opioid receptors . This suggests potential applications in pain management and addiction treatment.

Antibacterial Activity

Another significant application is in the development of antibacterial agents. Compounds with piperidine structures have been investigated for their ability to combat resistant bacterial strains. For example, certain piperidine derivatives demonstrated strong bactericidal activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .

Synthesis of Novel Therapeutics

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules:

- HIV-1 NNRTIs : It has been utilized in the synthesis of piperidinylamino-diarylpyrimidine derivatives, which are promising candidates for HIV treatment .

- Silent Information Regulator Inhibitors : It is also involved in synthesizing compounds that inhibit SIRT2, which are implicated in cancer biology .

Case Study 1: SAR Studies on Piperidine Derivatives

A comprehensive SAR study focused on piperidine derivatives revealed that modifications to the cyclopropylmethyl group significantly influenced receptor affinity and selectivity. The study systematically evaluated various substituents on the piperidine ring and their effects on biological activity, providing insights into optimizing drug candidates for opioid receptor modulation .

Case Study 2: Antibacterial Screening

In a recent investigation, a series of piperidine derivatives including this compound were screened for antibacterial properties. The results showed that specific modifications led to enhanced activity against resistant strains, highlighting the compound's potential as a scaffold for new antibiotic agents .

Data Summary

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Opioid Receptor Modulation | Selective modulator | Potent activity at kappa opioid receptors |

| Antibacterial Activity | Lead compound in antibiotic development | Strong bactericidal activity against resistant bacteria |

| Synthesis of Novel Therapeutics | Intermediate for complex molecules | Used in synthesizing HIV-1 NNRTIs and SIRT2 inhibitors |

作用機序

The mechanism of action of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The BOC-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds and electrostatic interactions with target proteins. The cyclopropylmethyl group provides additional hydrophobic interactions, enhancing the binding affinity and specificity of the compound .

類似化合物との比較

Similar Compounds

4-(N-BOC-Amino)piperidine: Lacks the cyclopropylmethyl group, making it less hydrophobic and potentially less selective in binding interactions.

1-(Cyclopropylmethyl)piperidine: Lacks the BOC-protected amino group, limiting its versatility in synthetic applications.

4-Amino-1-(cyclopropylmethyl)piperidine: The deprotected form of the compound, which may have different reactivity and binding properties.

Uniqueness

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is unique due to the presence of both the BOC-protected amino group and the cyclopropylmethyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

生物活性

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a cyclopropylmethyl group and a tert-butyloxycarbonyl (BOC) protected amino group, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The mechanism of action for this compound involves interactions with specific biological targets, particularly enzymes and receptors. Compounds with similar structures have been shown to exhibit inhibitory activity against various kinases, including GSK-3β and ROCK-1, which are implicated in numerous signaling pathways associated with cell proliferation, survival, and inflammation.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit diverse biological activities:

- GSK-3β Inhibition : Compounds with cyclopropyl substitutions have demonstrated significant inhibitory effects on GSK-3β, with IC50 values as low as 8 nM for potent derivatives .

- Anti-inflammatory Effects : Similar compounds have shown the ability to reduce pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in microglial cells, suggesting potential neuroprotective effects .

- Cytotoxicity : Evaluations in various cell lines indicate that while some derivatives maintain cell viability at higher concentrations, others exhibit cytotoxic effects, highlighting the importance of structural modifications on safety profiles .

Table 1: Biological Activities of Related Compounds

| Compound | Target | IC50 (nM) | Activity Description |

|---|---|---|---|

| This compound | GSK-3β | TBD | Potential inhibitor; further studies needed |

| Compound A (similar structure) | GSK-3β | 8 | Highly potent inhibitor |

| Compound B | ROCK-1 | TBD | Inhibitory activity confirmed |

| Compound C | IL-6 | TBD | Significant reduction in levels |

Note: TBD - To Be Determined

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves coupling reactions where the BOC group is introduced to protect the amino functionality during subsequent synthetic steps. The cyclopropylmethyl moiety is strategically included to enhance binding affinity to target proteins based on SAR studies that indicate smaller cyclic groups can improve potency against specific kinases .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest that similar piperidine derivatives are generally well absorbed and can undergo metabolic transformations in the liver. The presence of the BOC group may also affect solubility and stability in biological systems.

特性

IUPAC Name |

tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-6-8-16(9-7-12)10-11-4-5-11/h11-12H,4-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMALDJKFQXNVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693180 | |

| Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228836-97-2 | |

| Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。